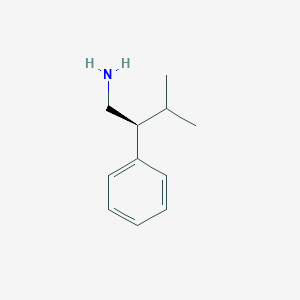

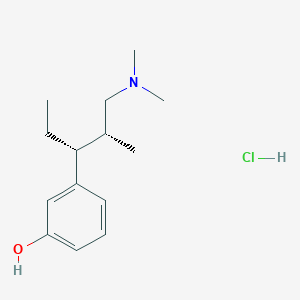

(S)-3-Methyl-2-phenylbutylamine

Übersicht

Beschreibung

(S)-3-Methyl-2-phenylbutylamine (PBA) is a chiral amine that has been demonstrated to be a versatile agent in the optical resolution of racemic carboxylic acids. It has been used to resolve important pharmaceutical compounds such as ibuprofen, ketoprofen, and naproxen, yielding high enantiomeric excesses (ee) and reasonable yields .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, which provides insight into potential synthetic routes for (S)-3-Methyl-2-phenylbutylamine. For instance, (S,S)-2-Amino-3-phenylbutyric acid was synthesized from diethyl (R)-(1-phenylethyl)malonate, which in turn was obtained by desulfurization of an adduct formed in a stereoselective Michael reaction . Another related synthesis involved the highly diastereoselective formation of a cyanohydrin derivative, which is a key component of HIV protease inhibitors . These methods highlight the importance of stereoselective synthesis in obtaining chiral compounds like PBA.

Molecular Structure Analysis

While the molecular structure of (S)-3-Methyl-2-phenylbutylamine itself is not directly discussed, the synthesis and crystal structure of a related compound, S-(+)-N'-tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] thiourea, has been reported. This compound's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that are crucial for the stability of the crystal . These findings suggest that similar intramolecular and intermolecular forces could be present in the structure of PBA, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The use of (S)-3-Methyl-2-phenylbutylamine in chemical reactions primarily involves its role in the resolution of racemic mixtures. It has been successfully used to resolve various carboxylic acids, including those that are key intermediates for ACE inhibitors and hypoglycemic agents, with high enantiomeric excesses, indicating its high selectivity and efficiency in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Methyl-2-phenylbutylamine are not explicitly detailed in the provided papers. However, the high enantiomeric excesses achieved in the resolution processes suggest that PBA has distinct stereochemical properties that allow for effective chiral discrimination. The yields reported also imply that PBA is a robust reagent that can be used under various reaction conditions without significant loss of selectivity .

Wissenschaftliche Forschungsanwendungen

Optical Resolution of Racemic Carboxylic Acids

(S)-3-Methyl-2-phenylbutylamine (PBA) is primarily used in the optical resolution of racemic carboxylic acids of pharmaceutical importance. Key applications include the resolution of racemates like ibuprofen, ketoprofen, naproxen, and other carboxylic acids crucial for ACE inhibitors and hypoglycemic drugs (Chikusa et al., 2002).

Formation in Cocoa Processing

It's also found in studies related to the formation of amines during thermal processing of cocoa. This includes the enzymic formation of amines like 2-methylbutylamine and 2-phenylethylamine from parent amino acids during cocoa fermentation and roasting (Granvogl et al., 2006).

Synthesis of N-Methyl- and N-Alkylamines

(S)-3-Methyl-2-phenylbutylamine is relevant in the synthesis of N-methyl- and N-alkylamines, where it serves as a structural motif in life-science molecules. The development of methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts often involves compounds like PBA (Senthamarai et al., 2018).

Antibacterial and Modulatory Activity

In the field of pharmacology, derivatives of (S)-3-Methyl-2-phenylbutylamine have been investigated for their antibacterial and modulatory activities. Computational prediction models and in vitro studies are conducted to explore their potential as antibacterial agents (Figueredo et al., 2020).

Engineering Amine Transaminase for Aryl–Alkyl Amines Synthesis

(S)-3-Methyl-2-phenylbutylamine is studied in the engineering of the active site of amine transaminases for the asymmetric synthesis of aryl–alkyl amines and amino alcohols. This includes enhancing the enzymatic activity for bulky ketones and facilitating the synthesis of amines with high enantiomeric purities (Nobili et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQVANUGNDOM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Methyl-2-phenylbutylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is (S)-3-Methyl-2-phenylbutylamine in resolving chiral carboxylic acids?

A1: (S)-3-Methyl-2-phenylbutylamine has proven to be highly effective in resolving several racemic carboxylic acids. For example, it can resolve (S)-ibuprofen, (S)-ketoprofen, and (S)-naproxen with high enantiomeric excesses (ee) and yields. [] Specifically, (S)-ibuprofen was obtained with 98.7% ee and 39.8% yield, (S)-ketoprofen with 99.4% ee and 36.7% yield, and (S)-naproxen with 99.2% ee and 35.1% yield. [] This highlights its versatility in separating enantiomers for important pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)

![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)